N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5OS/c1-15-7-4-5-9-19(15)20-10-11-22(27-26-20)28-12-6-8-18(14-28)23(29)24-13-21-16(2)25-17(3)30-21/h4-5,7,9-11,18H,6,8,12-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUQBMXKMDJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group in the compound is synthesized via amide coupling reactions. Common reagents include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with bases like N,N-diisopropylethylamine (DIPEA) or dimethyl sulfoxide (DMSO) as activators . For example:
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Reaction of piperidine-3-carboxylic acid derivatives with amines (e.g., 2,4-dimethylthiazole-5-methylamine) under these conditions yields the carboxamide linkage.
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Typical yields range from 65–85% depending on steric hindrance and solvent polarity .
Thiazole Ring Functionalization
The 2,4-dimethylthiazole group undergoes selective reactions:
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Electrophilic Substitution : Methyl groups at positions 2 and 4 direct electrophiles (e.g., halogens, nitro groups) to the 5-position, enabling further derivatization .
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Nucleophilic Ring Opening : Under strong acidic or basic conditions, the thiazole ring can undergo ring-opening, forming thioamide intermediates .
Stability and Reactivity
Functional Group Transformations
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Piperidine Nitrogen Alkylation : The piperidine ring undergoes alkylation with alkyl halides or Mitsunobu reactions to introduce substituents at the nitrogen .
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Thiazole Methyl Oxidation : The methyl groups on the thiazole ring can be oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .
Catalytic Modifications
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Palladium-Catalyzed Cross-Coupling : The pyridazine and thiazole rings participate in Suzuki or Buchwald-Hartwig couplings for aryl/heteroaryl group introductions .
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Click Chemistry : The alkyne or azide-functionalized derivatives undergo Huisgen cycloaddition to form triazole-linked conjugates .
Key Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The incorporation of piperidine enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.
Anticancer Potential
Studies have demonstrated that thiazole derivatives can exhibit antiproliferative activity against several cancer cell lines. A recent evaluation highlighted that certain synthesized thiazole-pyrimidine hybrids showed significant cytotoxic effects against human cancer cells such as A375 (melanoma) and MCF-7 (breast cancer) . The structure-activity relationship (SAR) analysis suggested that substituents on the thiazole ring could enhance anticancer efficacy.
Antiviral Properties
The compound's structural features may also confer antiviral activity. Research into non-nucleoside antiviral agents has identified similar compounds that inhibit viral fusion processes, suggesting that N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide could be explored for its potential against viruses like respiratory syncytial virus (RSV) .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the thiazole ring followed by the introduction of the piperidine and pyridazine components through coupling reactions. Advanced synthetic methodologies such as microwave-assisted synthesis can enhance yield and reduce reaction times.
Case Study 1: Antitubercular Activity
In a study focused on developing anti-tubercular agents, several derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as antitubercular drugs .
Case Study 2: Anticancer Evaluation
Another research project synthesized a range of thiazole-pyrimidine derivatives to assess their anticancer properties. Among these, one compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This highlights the potential for these derivatives in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(m-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
- N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(p-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the o-tolyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole moiety, a piperidine ring, and a pyridazine structure, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Anticonvulsant Properties :
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and piperidine rings can significantly influence the biological activity of the compounds:
- Thiazole Ring Modifications :
- Piperidine Ring Influence :
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity Study :
- Anti-inflammatory Research :
- Cytotoxicity Testing :
Data Table: Summary of Biological Activities
Q & A
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis for time-sensitive steps (e.g., cyclization reactions) to reduce side products.
- Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and HPLC-MS for intermediate purity .
- Optimize stoichiometry (1.1–1.3 equivalents of nucleophiles) and employ K₂CO₃ or NaH as bases in polar aprotic solvents (DMF, NMP) to enhance nucleophilicity .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for thiazole (δ 7.2–8.1 ppm for aromatic protons), pyridazine (δ 8.5–9.0 ppm), and piperidine (δ 1.5–2.8 ppm for methyl groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidine-CH₂ and thiazole-CH₃ groups).
- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm mass accuracy .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles/planes and validate stereochemistry .
Q. Purity Assessment :
- HPLC : ≥95% purity via C18 column (acetonitrile/water gradient, 0.1% TFA).
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: How can molecular docking and 3D-QSAR models be designed to predict this compound’s receptor interactions?
Answer:
Step 1: Target Identification
- Prioritize receptors with structural homology to known thiazole/pyridazine targets (e.g., kinase or GPCR families).
Q. Step 2: Conformational Sampling
Q. Step 3: Pharmacophore Modeling
Q. Step 4: 3D-QSAR/CoMFA
- Train models using a dataset of analogs with measured Ki values.
- Validate with cross-validated r² (q²) >0.5 and predictive r² >0.8 .
- Electrostatic and steric field maps guide SAR for optimizing substituents on the pyridazine ring.
Case Study : For CB1 antagonists, the pyrazole C3 substituent’s spatial orientation dictated inverse agonist vs. neutral antagonist activity, a principle applicable to this compound’s thiazole moiety .
Advanced: How are crystallographic refinement challenges addressed for polymorphic forms of this compound?
Answer:
Challenges :
- Twinning : Common in piperidine-containing structures due to flexible ring conformations.
- Disorder : Aryl groups (e.g., 2-methylphenyl) may exhibit rotational disorder.
Q. Refinement Strategies :
Q. Validation Metrics :
Advanced: How do structural modifications to the pyridazine ring affect bioactivity, and what experimental assays validate these effects?
Answer:
Key Modifications :
- Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ at pyridazine C4 to enhance receptor binding affinity (↑ π-stacking).
- Steric Hindrance : Bulkier substituents (e.g., –Ph) at C6 reduce off-target interactions.
Q. Experimental Validation :
- Kinase Inhibition Assays : Measure IC₅₀ values against EGFR or VEGFR2 via fluorescence polarization.
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa or HEK293 cells.
- Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) to correlate logP with bioavailability .
Q. Data Interpretation :
- A 2-methylphenyl group at pyridazine C6 (as in this compound) balances lipophilicity (clogP ≈2.5) and solubility (>50 µM) for CNS penetration .
Basic: What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
Answer:
- Process Analytical Technology (PAT) :
- Inline FTIR monitors reaction progression (e.g., amide bond formation at 1650 cm⁻¹).
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- Purification :
- Prep-HPLC : Gradient elution (20→80% acetonitrile) with fraction collection.
- Crystallization : Recrystallize from ethanol/water (4:1) to remove residual Pd (<10 ppm) .
Q. Quality Control :
- Batch Consistency : Ensure ≤5% RSD in HPLC peak areas across three batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
